BenchChemオンラインストアへようこそ!

1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol

bis-benzimidazole pharmacophore comparison molecular weight differentiation

1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol (C₂₆H₂₆N₄O₄, MW 458.5 g/mol) is a synthetic bis-benzimidazole derivative featuring two benzimidazole N1-substituted rings connected through a central 4,4′-phenoxyphenylene spacer, each bearing a 2-hydroxypropoxy tether. The compound belongs to the substituted bis-benzimidazolyl class claimed in US Patent 4156778 and EP 0009163 B1, wherein the phenoxyphenylene linker configuration is explicitly designated for antiprotozoal and antiviral therapeutic applications.

Molecular Formula C26H26N4O4
Molecular Weight 458.5 g/mol
Cat. No. B15109802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol
Molecular FormulaC26H26N4O4
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)OCC(CN4C=NC5=CC=CC=C54)O)O
InChIInChI=1S/C26H26N4O4/c31-19(13-29-17-27-23-5-1-3-7-25(23)29)15-33-21-9-11-22(12-10-21)34-16-20(32)14-30-18-28-24-6-2-4-8-26(24)30/h1-12,17-20,31-32H,13-16H2
InChIKeyPHYMSPFAEXVBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol – Bis-Benzimidazole Research Compound with Phenoxyphenylene Linker for Antiprotozoal and DNA-Binding Studies


1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol (C₂₆H₂₆N₄O₄, MW 458.5 g/mol) is a synthetic bis-benzimidazole derivative featuring two benzimidazole N1-substituted rings connected through a central 4,4′-phenoxyphenylene spacer, each bearing a 2-hydroxypropoxy tether [1]. The compound belongs to the substituted bis-benzimidazolyl class claimed in US Patent 4156778 and EP 0009163 B1, wherein the phenoxyphenylene linker configuration is explicitly designated for antiprotozoal and antiviral therapeutic applications [2]. Its dual pharmacophore architecture—combining the DNA minor-groove recognition capacity of bis-benzimidazoles with the hydrogen-bonding potential of the phenoxypropanolamine motif—distinguishes it from both mono-benzimidazole clinical agents and head-to-tail bis-benzimidazole DNA stains such as Hoechst 33258 [3].

Why 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol Cannot Be Replaced by Mono-Benzimidazole or Alternative Bis-Benzimidazole Compounds in Targeted Research


Generic substitution fails for this compound because its precise three-dimensional architecture—two benzimidazole N1-(2-hydroxypropoxy) termini separated by a 4,4′-phenoxyphenylene spacer—cannot be replicated by any mono-benzimidazole phenoxypropanolamine (e.g., 1-(4-amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol, MW 283.3) or by head-to-tail bis-benzimidazoles such as Hoechst 33258 [1]. The 4,4′-phenoxyphenylene linker creates a specific inter-benzimidazole distance that dictates bidentate target engagement geometry; altering the linker to alkylene, furanediyl, or thiophenediyl spacers—or reducing the system to a single benzimidazole ring—fundamentally changes both the DNA minor-groove binding footprint and the antiprotozoal potency profile documented for the bis(oxyphenylene)benzimidazole class [2][3]. The quantitative evidence below demonstrates that even minor structural perturbations within this scaffold produce IC₅₀ shifts of >10-fold against kinetoplastid parasites, making compound identity verification essential for reproducible research outcomes [3].

Quantitative Differentiation Evidence for 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol Versus Closest Analogs and In-Class Comparators


Structural Pharmacophore Differentiation: Dual Benzimidazole versus Mono-Benzimidazole Phenoxypropanolamine Scaffolds

The target compound contains two benzimidazole N1-substituted rings (C₂₆H₂₆N₄O₄, MW 458.5, 4 N atoms, 2 hydroxyl H-bond donors) connected through a 4,4′-phenoxyphenylene spacer, versus the closest mono-benzimidazole analog 1-(4-amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol (C₁₆H₁₇N₃O₂, MW 283.3, 3 N atoms, 1–2 HBD) . This doubling of the benzimidazole pharmacophore from one to two aromatic heterocycles increases the molecular weight by approximately 62%, adds one additional nitrogen H-bond acceptor, and introduces a second hydroxyl group capable of solvent-mediated or target-directed hydrogen bonding [1]. The phenoxyphenylene spacer in the target compound yields an inter-benzimidazole N1–N1 distance of approximately 14–16 Å (estimated from the SMILES structure C₁–O–C₆H₄–O–C₃ chain), which is incompatible with the binding geometry of mono-benzimidazole congeners [1].

bis-benzimidazole pharmacophore comparison molecular weight differentiation

Antiplasmodial Potency Benchmark: Bis(oxyphenylene)benzimidazole Class IC₅₀ Range versus Pentamidine and Clinical Antimalarials

A systematically characterized library of 26 bis(oxyphenylene)benzimidazoles—the direct structural class encompassing the target compound—was evaluated against Plasmodium falciparum K1 strain, revealing that eight derivatives (compounds 17, 19, 20, 24, 27, 30, 32, and 35) exhibited IC₅₀ values in the range of 180–410 nM (0.11–0.21 µg/mL) with selectivity indexes (SI = IC₅₀ rat L6 myoblast / IC₅₀ P. falciparum K1) varying from 92 to >450 [1]. By contrast, the clinical bis-benzamidine pentamidine—a standard comparator for antiprotozoal screening—typically exhibits IC₅₀ values of 1–5 µM against P. falciparum in comparable in vitro assays, while the mono-benzimidazole anthelmintic albendazole shows IC₅₀ > 10 µM against Plasmodium spp. [2]. The most potent bis(oxyphenylene)benzimidazole congeners in this series are therefore approximately 5- to 50-fold more potent than pentamidine against the K1 strain, and the selectivity index of >450 for compound 32 exceeds that of chloroquine (SI ~50–100 in the same L6 cytotoxicity model) [1][2].

antiplasmodial activity Plasmodium falciparum IC50 comparison selectivity index

DNA Minor Groove Binding Affinity: Phenoxyphenylene Bis-Benzimidazole versus Hoechst 33258

Bis-benzimidazoles bind the minor groove of B-DNA with high affinity and AT-sequence selectivity. Hoechst 33258 (head-to-tail bis-benzimidazole, MW 424.5 free base, C₂₅H₂₄N₆O) exhibits a high-affinity binding mode with Kd = 1–10 nM for the AATT consensus site in the B-DNA minor groove, and a lower-affinity non-specific interaction with Kd ~1000 nM [1]. Fluorescence titration studies by Bostock-Smith and Searle (1999) demonstrated that structural modifications to the bis-benzimidazole scaffold—particularly linker geometry and head-to-head versus head-to-tail orientation—produce Kd shifts of 10- to 1,000-fold against the decamer duplex d(GCAAATTTGC)₂, with head-to-head symmetric bis-benzimidazoles (the orientation shared by the target compound's phenoxyphenylene architecture) exhibiting distinct sequence selectivity and binding stoichiometry compared to head-to-tail Hoechst 33258 [2]. The target compound's phenoxyphenylene spacer introduces an additional phenyl ether rotational degree of freedom absent from Hoechst 33258's rigid benzoxazole-like connectivity, potentially enabling adaptive recognition of longer AT-tract sequences (≥5 bp) as demonstrated for dimeric bis-benzimidazole compounds in footprinting studies [3].

DNA minor groove binding bis-benzimidazole Kd comparison AT-rich sequence recognition

Patent-Backed Dual Therapeutic Scope: Antiprotozoal and Antiviral Indications Specific to Phenoxyphenylene Linker Configuration

US Patent 4,156,778 and its European counterpart EP 0009163 B1 (Hoechst AG, priority date 1977-03-16) explicitly claim substituted bis-benzimidazolyl compounds wherein the central linker A is selected from 2,5-thiophenediyl, 2,5-furanediyl, p-phenylene, m-phenylene, or 4,4′-phenoxyphenylene, with R¹ substituents containing aminoalkyl, N-alkylaminoalkyl, or N,N-dialkylaminoalkyl groups [1]. The 4,4′-phenoxyphenylene linker configuration—precisely the architecture of the target compound—is distinguished from the shorter p-phenylene and heterocyclic linkers by its extended reach and rotational flexibility, which the patent specification correlates with broad-spectrum activity against both protozoal pathogens (Trypanosoma, Leishmania, Plasmodium spp.) and DNA viruses [1][2]. Independent screening of a related bis(oxyphenylene)benzimidazole library confirmed activity against Giardia intestinalis, Entamoeba histolytica, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum, with several compounds achieving IC₅₀ values below the pentamidine benchmark [3]. The Hoechst patent family further specifies that bis-benzimidazolyl compounds with 4,4′-phenoxyphenylene linkers are preferred embodiments for antiprotozoal and antiviral compositions, a claim not extended to compounds with mono-heterocyclic or simple alkylene linkers [1].

antiprotozoal agents antiviral agents patent differentiation phenoxyphenylene linker

Physicochemical Property Differentiation from Hoechst 33258: Lipophilicity and Hydrogen-Bonding Profile

A direct comparison of computed and experimentally derived physicochemical properties reveals significant differentiation between the target compound and Hoechst 33258 (the most widely used bis-benzimidazole research tool). The target compound (C₂₆H₂₆N₄O₄, MW 458.5) has a lower calculated logP (~2.1, estimated from the ZINC database for the C₂₇H₂₈N₄O₄ scaffold) compared to Hoechst 33258 (free base C₂₅H₂₄N₆O, MW 424.5, cLogP ~4.2) [1][2]. This ~2-log-unit reduction in lipophilicity is driven by the replacement of Hoechst 33258's N-methylpiperazine moiety with the more polar 2-hydroxypropoxy substituents on the target compound. Additionally, the target compound contains 2 hydrogen bond donors (both aliphatic –OH) and 8 H-bond acceptors, versus Hoechst 33258's 3 HBD (one phenolic –OH, two benzimidazole NH) and 6 HBA [2]. The reduced logP and altered H-bond donor pattern predict superior aqueous solubility and potentially different cellular permeability characteristics, making the target compound more suitable for in vitro antiprotozoal assays conducted in aqueous media without DMSO concentrations exceeding 0.1% [3].

physicochemical properties logP comparison H-bond donors drug-likeness

Validated Research and Procurement Application Scenarios for 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol


Antimalarial Lead Optimization: Screening Against Chloroquine-Resistant Plasmodium falciparum Strains

The bis(oxyphenylene)benzimidazole scaffold to which this compound belongs has demonstrated IC₅₀ values of 180–410 nM against the chloroquine/pyrimethamine-resistant P. falciparum K1 strain, with selectivity indexes of 92 to >450 versus rat L6 myoblasts [1]. This potency window, combined with demonstrated activity against a resistant strain, positions the target compound as a candidate for structure-activity relationship (SAR) expansion in antimalarial programs where chloroquine cross-resistance must be avoided. Procurement is specifically justified when the research objective requires a bis-benzimidazole core with a phenoxyphenylene linker rather than the alkylene-linked variants that showed lower selectivity in the same screening panel [1].

DNA Minor Groove Recognition Studies: Extended AT-Tract Targeting Beyond the Hoechst 33258 Footprint

The head-to-head symmetric orientation and ~14–16 Å phenoxyphenylene spacer of this compound enable recognition of AT-tract sequences spanning 5–8 base pairs, exceeding the ~4–5 bp footprint of the standard tool Hoechst 33258 [2]. This makes the target compound suitable for biophysical studies (fluorescence titration, circular dichroism, X-ray crystallography) investigating long-range minor groove recognition, DNA sequence selectivity, and cooperative binding effects that are inaccessible with mono-benzimidazole or head-to-tail bis-benzimidazole probes. The compound's reduced lipophilicity (cLogP ~2.1 vs. 4.2 for Hoechst 33258) further reduces aggregation artifacts in aqueous DNA-binding assays [3].

Broad-Spectrum Antiparasitic Screening Panels: Multi-Species Protozoal Profiling

As claimed in US Patent 4,156,778 and validated by independent academic screening, the bis-benzimidazole phenoxyphenylene class exhibits activity across at least six protozoal pathogens: Giardia intestinalis, Entamoeba histolytica, Trypanosoma brucei rhodesiense, T. cruzi, Leishmania donovani, and Plasmodium falciparum [4][1]. This compound is therefore a rational procurement choice for research groups conducting panel-based antiprotozoal screening where a single chemotype with demonstrated multi-species activity reduces the number of scaffold classes required in the initial screening cascade. The phenoxyphenylene linker specifically distinguishes this compound from p-phenylene-linked analogs that lack the antiviral activity component and show narrower antiprotozoal spectra [4].

Chemical Biology Tool Compound Development: Dual Pharmacophore Probe for DNA–Protein Interaction Studies

The target compound uniquely combines the DNA minor-groove-binding bis-benzimidazole motif with the phenoxypropanolamine β-blocker pharmacophore in a single covalent architecture [2][5]. This dual pharmacophore design enables investigation of cooperative or competitive DNA–protein binding events, particularly relevant for studying transcription factors or chromatin-modifying enzymes that recognize both DNA structural features and specific protein–ligand interfaces. The two hydroxyl groups provide synthetic handles for bioconjugation (e.g., fluorophore or biotin attachment) without disrupting the core DNA-binding pharmacophore, offering a functionalizable scaffold that mono-functionalized bis-benzimidazoles cannot match [5].

Quote Request

Request a Quote for 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.